2-(Phenyl(phenylamino)methyl)cyclohexanone

Vue d'ensemble

Description

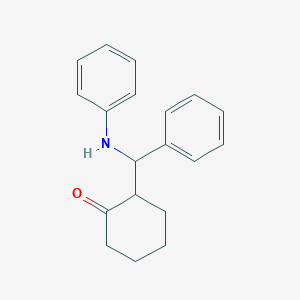

2-(Phenyl(phenylamino)methyl)cyclohexanone is an organic compound with the molecular formula C19H21NO. It is a β-amino carbonyl compound, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a cyclohexanone core substituted with a phenyl(phenylamino)methyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyl(phenylamino)methyl)cyclohexanone typically involves a multicomponent Mannich reaction. This reaction combines cyclohexanone, an aromatic aldehyde, and an aromatic amine in the presence of a catalyst. One common method employs silica-supported phenylphosphinic acid as the catalyst, which facilitates the reaction under mild conditions . The reaction proceeds as follows:

Formation of Imine: The aromatic aldehyde reacts with the aromatic amine to form an imine intermediate.

Enolization of Cyclohexanone: Cyclohexanone undergoes enolization to form an enolate ion.

Mannich Reaction: The enolate ion reacts with the imine intermediate to form the β-amino carbonyl compound.

The reaction is typically carried out at room temperature, and the product is obtained in moderate to good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as silica-supported phenylphosphinic acid are often employed due to their reusability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Phenyl(phenylamino)methyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

- **Oxidation

Activité Biologique

2-(Phenyl(phenylamino)methyl)cyclohexanone is an organic compound with a molecular formula of C₁₉H₂₁NO, featuring a cyclohexanone core and a phenyl group substituted with a phenylamino moiety. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. Research indicates potential applications in anti-inflammatory, analgesic, and anticancer domains.

Chemical Structure and Properties

The compound consists of:

- A cyclohexanone ring, contributing to its ketonic properties.

- A phenyl group, which enhances its aromatic characteristics.

- A phenylamino group that may facilitate interactions with biological targets.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(4-Bromophenyl(phenylamino)methyl)cyclohexanone | Contains bromine substituent | Enhanced lipophilicity and potential for increased activity |

| 2-(Phenyl(p-tolylamino)methyl)cyclohexanone | Contains a p-tolyl group | May exhibit different pharmacological profiles due to steric effects |

| 2-((3-Chlorophenyl)(phenylamino)methyl)cyclohexanone | Contains chlorine substituent | Increased reactivity and biological activity due to electronegative chlorine |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may influence pathways related to inflammation and cancer through receptor or enzyme interactions.

- Target Receptors : The compound may act on various receptors involved in disease processes.

- Biochemical Pathways : It is hypothesized to modulate the norepinephrine pathway by acting as an antagonist at presynaptic α2-adrenoreceptors, potentially leading to increased norepinephrine levels.

Biological Activity Findings

Research has shown that compounds with similar structures exhibit notable biological activities:

- Anti-inflammatory Effects : Compounds analogous to this compound have been studied for their ability to reduce inflammation markers in vitro.

- Analgesic Properties : The potential for pain relief has been suggested through studies involving animal models, indicating dose-dependent effects.

- Anticancer Activity : Preliminary findings indicate that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms.

Case Studies

- A study focusing on the synthesis and biological evaluation of similar β-amino ketones found that derivatives exhibited significant anti-inflammatory effects in RAW264.7 macrophage cells, suggesting a potential pathway for therapeutic applications .

- Another investigation highlighted the compound's interaction with enzymes involved in neurotransmitter metabolism, revealing its potential as a reversible inhibitor of monoamine oxidase B (MAO-B), which could have implications for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight being below the threshold typically associated with poor absorption (500 g/mol).

Applications De Recherche Scientifique

Pharmaceutical Applications

2-(Phenyl(phenylamino)methyl)cyclohexanone is primarily noted for its potential in drug development. The presence of the phenylamino group indicates possible interactions with biological receptors or enzymes, which could lead to therapeutic effects. Compounds with similar structures have been explored for:

- Anti-inflammatory Properties : Compounds in this class may inhibit pathways involved in inflammation.

- Analgesic Effects : Potential to alleviate pain through modulation of pain receptors.

- Anticancer Activity : Structural analogs have shown promise in targeting cancer cell lines.

Preliminary studies suggest that this compound may exhibit binding affinity to various biological targets, influencing pathways related to inflammation and cancer progression. Further research is needed to detail these interactions and their therapeutic implications.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step processes that can serve as a model for developing new synthetic routes in organic chemistry. The compound can act as a precursor for synthesizing other bioactive molecules, making it valuable in chemical synthesis.

Propriétés

IUPAC Name |

2-[anilino(phenyl)methyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12,17,19-20H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYLIHBJQIGSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(C2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298424 | |

| Record name | 2-[Anilino(phenyl)methyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-47-3 | |

| Record name | 737-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Anilino(phenyl)methyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.